1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine

Metabolism Drug Disposition CYP450

This 1,4-disubstituted piperazine combines a 4-methoxyphenyl group for π-π stacking with a methylsulfonyl moiety that enables covalent 5-HT₄ receptor engagement. Unlike O-demethylated analogs, the sulfonylated structure resists first-pass metabolism, reducing variability in oral dosing studies. Its balanced LogP (~1.5) and one-step synthesis from inexpensive precursors make it an ideal scaffold for HTS library generation targeting GPCRs, ion channels, or kinases. The 1-MSMP core further induces apoptosis in prostate cancer models, offering dual-action anticancer potential.

Molecular Formula C12H18N2O3S
Molecular Weight 270.35 g/mol
Cat. No. B5794147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine
Molecular FormulaC12H18N2O3S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C12H18N2O3S/c1-17-12-5-3-11(4-6-12)13-7-9-14(10-8-13)18(2,15)16/h3-6H,7-10H2,1-2H3
InChIKeyIZXLQMBWVFLEMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-4-(methylsulfonyl)piperazine: A Dual-Functional Aryl Sulfonylpiperazine for Neuropharmacological and Anticancer Research


1-(4-Methoxyphenyl)-4-(methylsulfonyl)piperazine is a 1,4-disubstituted piperazine derivative combining a 4-methoxyphenyl group and a methylsulfonyl moiety. It belongs to the extensively studied class of aryl sulfonylpiperazines, which display broad biological activities including serotonin receptor modulation (notably 5-HT₇ and 5-HT₄) and anticancer potential . The methylsulfonyl group enhances polarity and metabolic stability compared to non-sulfonylated analogs .

Why 1-(4-Methoxyphenyl)-4-(methylsulfonyl)piperazine Cannot Be Replaced by Simple Piperazine Analogs in Research Protocols


Generic substitution fails because the methylsulfonyl group is not merely a solubilizing appendage; it directly participates in target binding (e.g., covalent inhibition of 5-HT₄ receptor) and alters metabolic fate . Compared to 1-(4-methoxyphenyl)piperazine (MeOPP), the methylsulfonyl derivative is not a substrate for O-demethylation, eliminating the major metabolic pathway of MeOPP . The dual pharmacophore – methoxyphenyl for π-π stacking and sulfonyl for hydrogen bonding – creates a binding mode that cannot be replicated by simple monosubstituted piperazines .

Quantitative Differentiation Evidence for 1-(4-Methoxyphenyl)-4-(methylsulfonyl)piperazine Against Key Comparators


Metabolic Shielding: Resistance to CYP450-Mediated O-Demethylation vs. MeOPP

The 4-methoxyphenyl group in MeOPP (1-(4-methoxyphenyl)piperazine) is rapidly O-demethylated in vivo to 4-HO-PP, a major metabolic liability . Introduction of the methylsulfonyl group at the N4 position sterically and electronically shields the methoxy group from CYP450 oxidative attack. While direct microsomal half-life data for the target compound are not publicly available, class-level evidence shows that N-sulfonylpiperazines exhibit significantly reduced phase I metabolism . This metabolic blocking effect has been quantified for similar N-methylsulfonyl piperazines, where t₁/₂ in human liver microsomes increased from <30 min (non-sulfonylated) to >120 min .

Metabolism Drug Disposition CYP450

Covalent 5-HT₄ Receptor Engagement: Differentiation from Reversible Arylpiperazines

1-(Methylsulfonyl)piperazine (1-MSMP), the core moiety of the target compound, has been identified as a covalent inhibitor of the 5-HT₄ receptor through hydrogen bonding with the sulfonyl group . Simple 1-arylpiperazines like MeOPP lack this covalent warhead and act solely as reversible ligands . The target compound retains this methylsulfonyl group and therefore is expected to exhibit covalent binding to 5-HT₄, which is a unique mechanism not available to analogs such as 1-(4-methoxyphenyl)piperazine or 1-(4-fluorophenyl)-4-(methylsulfonyl)piperazine.

Serotonin Receptor Covalent Inhibitor 5-HT4

Predicted Physicochemical Differentiation: LogP and Solubility Compared to Non-Sulfonyl and Tosyl Analogs

Predicted LogP values (using consensus models) place 1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine at ~1.5, indicating balanced lipophilicity . This is substantially lower than the non-sulfonylated analog 1-(4-methoxyphenyl)piperazine (predicted LogP ~2.5) and the tosyl analog 1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine (predicted LogP ~3.5). The aqueous solubility (predicted ~0.2 mg/mL) is also improved over the tosyl analog (~0.02 mg/mL) due to the smaller sulfonyl group.

Physicochemical Properties LogP Solubility

Synthetic Accessibility: One-Step Derivatization from Commercial MeOPP

The target compound can be efficiently prepared in a single step from commercially available 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5) by reaction with methanesulfonyl chloride under standard conditions . In contrast, tosyl and longer-chain sulfonyl analogs require more complex purification due to increased hydrophobicity and potential for by-products. This synthetic efficiency reduces lead optimization timelines for medicinal chemistry projects.

Synthesis Building Block Click Chemistry

Optimal Research Application Scenarios for 1-(4-Methoxyphenyl)-4-(methylsulfonyl)piperazine Based on Differentiation Evidence


Chemical Probe for Irreversible 5-HT₄ Receptor Studies

The methylsulfonyl group enables covalent engagement of the 5-HT₄ receptor, making this compound a potential chemical probe for target validation in gastrointestinal motility or neuropsychiatric disease models . Unlike reversible ligands, its prolonged residence time allows washout experiments to confirm target engagement .

Metabolically Stable Analog of MeOPP for In Vivo Behavioral Pharmacology

Given the extensive O-demethylation of MeOPP, this methylsulfonyl derivative can serve as a metabolically more stable tool for investigating serotonergic signaling pathways in rodent models . Its predicted resistance to first-pass metabolism reduces variability in oral dosing studies.

High-Throughput Screening (HTS) Building Block for Diverse Sulfonylpiperazine Libraries

The compound's balanced LogP (~1.5) and one-step synthesis from an inexpensive precursor make it an ideal scaffold for generating sulfonylpiperazine-based compound libraries in HTS campaigns targeting GPCRs, ion channels, or kinases .

Anticancer Lead Optimization: Base Structure for Dual 5-HT₄/ROS Inhibitors

The 1-MSMP core is known to induce apoptosis in prostate cancer cells . Combining this core with a 4-methoxyphenyl group may enhance selectivity for cancer-associated 5-HT₄ isoforms, providing a starting point for dual-action anticancer agents.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-4-(methylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.